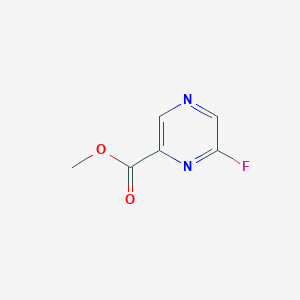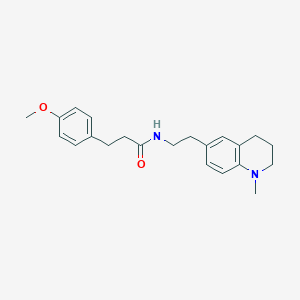
3-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been explored through various methods. In one study, the derivative N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was synthesized using a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2, showcasing a method to obtain complex molecules with potential biological activity . Another research effort synthesized a series of 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines using a three-component reaction involving 3,4-methylendioxyaniline, benzaldehydes, and isoeugenol, which were then tested for antitumor and cytotoxic activities . These studies demonstrate the versatility of synthetic approaches to create a variety of tetrahydroquinoline derivatives with potential pharmacological properties.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives has been characterized using various analytical techniques. For instance, the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was determined by X-ray diffraction analysis, revealing a triclinic system with specific cell parameters and the presence of intermolecular hydrogen bonds . This detailed structural information is crucial for understanding the compound's potential interactions and reactivity.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives can be inferred from their structural properties and substituent effects. For example, the presence of a methoxy group and a methoxycarbonyl group in the anilinoquinazoline framework was found to be essential for the high cell growth inhibition activity of a synthesized indenopyrazole, suggesting that these groups may play a role in the compound's ability to inhibit tubulin polymerization . Similarly, the synthesis of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines and their examination for dopamine-like activity indicate that the size of the N-alkyl group can significantly affect the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are closely related to their molecular structure. The crystalline form, as determined by X-ray powder diffraction, provides insights into the stability and solubility of the compounds . The presence of specific functional groups, such as methoxy or hydroxy groups, can influence the compound's polarity, solubility in various solvents, and its ability to form hydrogen bonds, which are important factors in drug design and development .
科学的研究の応用
Dopamine Agonist Properties
One of the primary applications of tetrahydroquinoline derivatives is in the study of dopamine agonist properties. Research has indicated that certain tetrahydroquinoline compounds exhibit dopamine-like activity, which can dilate the renal artery and exhibit pharmacological effects similar to those of known dopamine agonists (Jacob et al., 1981). This suggests potential applications in the development of treatments for conditions related to dopamine dysfunction, such as Parkinson's disease and certain types of addiction.
Cardiovascular Research
Tetrahydroisoquinolines have been studied for their effects on blood pressure, respiration, and smooth muscle, offering insights into their potential cardiovascular applications. These compounds exhibit varying degrees of pressor and depressor activity, influencing blood pressure and heart rate (Fassett & Hjort, 1938). Understanding these effects can contribute to the development of new cardiovascular drugs, providing targeted therapies for hypertension or hypotension.
Antimicrobial and Anticancer Activity
The structural framework of tetrahydroquinoline derivatives has been explored for its antimicrobial and anticancer activities. A study on N-alkyl derivatives of tetrahydroisoquinolines showed promising biological activity, indicating potential applications in the development of new antimicrobial agents (Bai et al., 2012). Additionally, certain derivatives have exhibited cytotoxic activities against cancer cell lines, suggesting their potential use in cancer research and therapy development (Tumosienė et al., 2020).
Fluorescent Dyes and Particle Sizing
The fluorescent properties of tetrahydroquinoline derivatives have been harnessed in the development of new fluorescent dyes for applications in particle sizing and other analytical techniques (Geddes et al., 2000). These dyes exhibit strong fluorescence over a broad pH range, making them valuable tools in biological research, where they can be used for labeling and tracking of cellular components.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-24-15-3-4-19-16-18(7-11-21(19)24)13-14-23-22(25)12-8-17-5-9-20(26-2)10-6-17/h5-7,9-11,16H,3-4,8,12-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMISDQNMKMMNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)
![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)
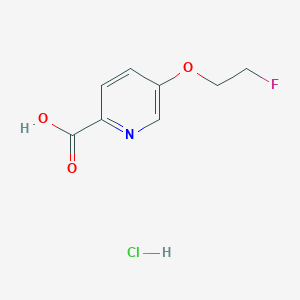
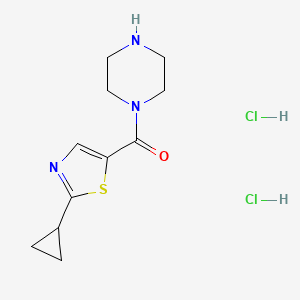
![methyl 3-(N-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2506798.png)
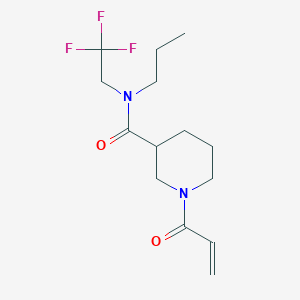
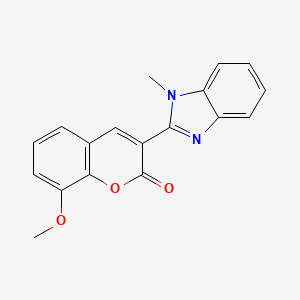

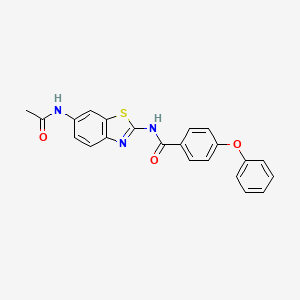
![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)
![3,6-dichloro-N-[1-(ethanesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2506808.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline](/img/structure/B2506812.png)
